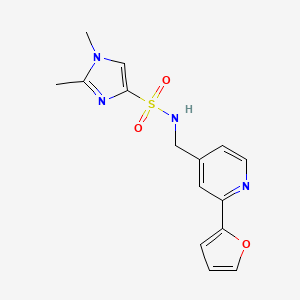

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyridine, imidazole, and sulfonamide groups. This unique structure endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,10,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGMJKGCFDZTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Introduction of the imidazole group: The intermediate is then reacted with imidazole derivatives, typically under basic conditions, to form the imidazole ring.

Sulfonamide formation: Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan and pyridine oxides, while substitution reactions can yield a variety of sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential antimicrobial properties similar to other sulfonamide derivatives. Research indicates that compounds with imidazole and furan structures exhibit significant activity against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Numerous studies have highlighted the anticancer potential of sulfonamide derivatives. Compounds featuring imidazole rings have been documented to inhibit tumor growth in various cancer cell lines. Mechanisms of action may include:

- Induction of Apoptosis : The imidazole ring is known to trigger apoptotic pathways in cancer cells.

- Inhibition of Proliferation : These compounds can modulate key signaling pathways involved in cell growth and survival .

Enzyme Inhibition

Research suggests that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation. This inhibition can enhance the efficacy of existing treatments for resistant strains or aggressive cancer types.

Biofilm Disruption

Some derivatives have been shown to disrupt biofilm formation in bacteria, which is crucial for treating persistent infections that are resistant to conventional therapies. This property is particularly important in the context of chronic infections where biofilms protect bacteria from immune responses and antibiotic treatment.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of structurally related compounds found that modifications on the imidazole ring significantly enhanced activity against gram-positive bacteria. The findings suggest that further exploration of this compound could yield new antimicrobial agents .

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively. The results indicate a promising avenue for developing new anticancer therapies based on this compound’s structural framework .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

Similar Compounds

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide: Lacks the 1,2-dimethyl substitution on the imidazole ring.

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan ring, a pyridine moiety, and an imidazole sulfonamide structure. This structural diversity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or inhibit receptor-ligand interactions, leading to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, altering cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds often possess antimicrobial properties. This compound is investigated for its efficacy against various bacterial strains, with preliminary findings suggesting significant antibacterial activity.

Antiviral Properties

The compound has been explored for its potential antiviral effects, particularly against viruses like SARS-CoV-2. Its structural components may contribute to inhibiting viral replication by targeting viral enzymes or host cell receptors.

Anticancer Activity

Imidazole derivatives are known for their anticancer properties. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Research Findings

Several studies have documented the biological activities of this compound:

| Study | Findings |

|---|---|

| Xia et al. (2022) | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition. |

| Fan et al. (2022) | Reported that imidazole derivatives exhibit potent anti-inflammatory and anticancer activities, suggesting a broader therapeutic potential for compounds like this one. |

| PMC9576197 (2022) | Highlighted the diverse applications of imidazole compounds in drug development, reinforcing the relevance of this compound in medicinal chemistry. |

Comparative Analysis

When compared to similar compounds such as N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide and other imidazole derivatives, this compound stands out due to its unique combination of furan and pyridine rings along with the sulfonamide group. This structural uniqueness may enhance its biological activity compared to other derivatives.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for this compound?

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide likely involves multi-step organic reactions. For structurally analogous sulfonamide-imidazole hybrids, key steps include:

- Sulfonylation : Reacting a pyridine-furan intermediate with 1,2-dimethylimidazole-4-sulfonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) to avoid hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity.

- Characterization :

- ¹H/¹³C NMR : Confirm regiochemistry of the furan-pyridine linkage and imidazole substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- HPLC : Assess purity (>98% by reverse-phase C18 column) .

Q. What key physicochemical properties influence its experimental handling and bioactivity?

Critical properties include:

- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM at pH 7.4), necessitating DMSO stock solutions for biological assays .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions; store at –20°C in inert atmosphere .

- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for:

- Confirming stereochemistry : Resolving potential ambiguities in the furan-pyridine linkage or imidazole sulfonamide orientation .

- Hydrogen-bonding networks : Identifying interactions (e.g., N–H···O) that stabilize the crystal lattice, which may correlate with solid-state stability .

- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to handle challenging datasets, common in flexible heterocyclic systems .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

SAR strategies for sulfonamide-imidazole hybrids include:

- Substituent variation : Replace the furan ring with thiophene or phenyl groups to assess impact on target binding (e.g., microbial enzyme inhibition) .

- Bioisosteric replacement : Swap the pyridine moiety with isoquinoline (as in ) to enhance hydrophobic interactions .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding to targets like bacterial dihydropteroate synthase (DHPS) .

Q. How can synthesis challenges (e.g., low yields) be addressed?

Common pitfalls and solutions:

- Sulfonylation inefficiency : Use freshly prepared sulfonyl chloride and maintain reaction temperatures <5°C to prevent decomposition .

- Byproduct formation : Employ scavengers (e.g., polymer-bound dimethylamine) to trap unreacted intermediates during purification .

- Scale-up limitations : Optimize microwave-assisted synthesis (e.g., 100°C, 30 min) to improve reaction kinetics and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.